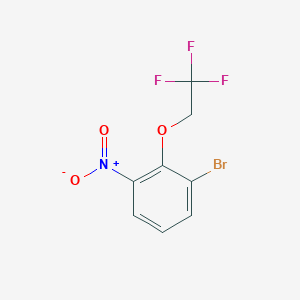

1-Bromo-3-nitro-2-(2,2,2-trifluoroethoxy)benzene

Descripción general

Descripción

1-Bromo-3-nitro-2-(2,2,2-trifluoroethoxy)benzene is a chemical compound with the empirical formula C8H6BrF3O . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-nitro-2-(2,2,2-trifluoroethoxy)benzene is represented by the SMILES stringFC(F)(F)COc1cccc(Br)c1 . The InChI code for this compound is 1S/C8H6BrF3O/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4H,5H2 .

Aplicaciones Científicas De Investigación

Molecular Electronics

1-Bromo-3-nitro-2-(2,2,2-trifluoroethoxy)benzene and related compounds have been utilized in the field of molecular electronics. For instance, a molecule containing a nitroamine redox center demonstrated significant properties like negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1 in current-voltage measurements. This showcases its potential in developing advanced electronic devices with high on-off ratios, crucial for digital applications (Chen et al., 1999).

Organometallic Synthesis

1-Bromo-3-nitro-2-(2,2,2-trifluoroethoxy)benzene serves as a versatile starting material in organometallic chemistry. A notable example is its selective preparation leading to synthetically useful reactions involving phenylmagnesium, -lithium, and -copper intermediates. This highlights its role in facilitating the synthesis of complex organometallic compounds for various applications (Porwisiak & Schlosser, 1996).

Luminescent Material Development

The compound and its derivatives have found use in creating luminescent materials. Covalent organic polymers synthesized using derivatives of 1-Bromo-3-nitro-2-(2,2,2-trifluoroethoxy)benzene have shown promising applications as sensors for metal ions and nitroaromatic explosives. These materials exhibit color tunability and high sensitivity, making them ideal for environmental monitoring and safety applications (Guo & Cao, 2015).

Analytical Chemistry

In analytical chemistry, derivatives of this compound have been used to develop new ligands for the determination of metal ions like nickel(II) via adsorptive stripping voltammetry. This demonstrates its utility in enhancing the sensitivity and selectivity of analytical methods for trace metal detection, which is crucial for environmental monitoring and industrial quality control (Hurtado et al., 2013).

Safety and Hazards

This compound is classified as non-combustible solids (Storage Class Code 13) and has a WGK of 3 . The flash point is not applicable . The safety information includes pictograms GHS07, signal word Warning, and hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

1-bromo-3-nitro-2-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO3/c9-5-2-1-3-6(13(14)15)7(5)16-4-8(10,11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMSCGYCAUZYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OCC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

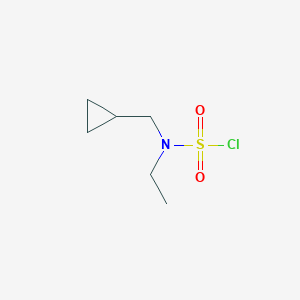

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1529436.png)

![2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid](/img/structure/B1529439.png)

![tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate](/img/structure/B1529441.png)

![2,6-Dioxaspiro[4.5]decan-9-ol](/img/structure/B1529457.png)